2-(3-Bromophenyl)morpholine
Overview
Description
2-(3-Bromophenyl)morpholine is an organic compound that consists of a morpholine ring attached to a bromophenyl group . It is a derivative of bromobenzene and morpholine .
Synthesis Analysis
The synthesis of morpholines, including 2-(3-Bromophenyl)morpholine, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular formula of 2-(3-Bromophenyl)morpholine is C10H12BrNO . The InChI code is 1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 .Physical And Chemical Properties Analysis
2-(3-Bromophenyl)morpholine is a liquid at room temperature . It has a molecular weight of 242.12 .Scientific Research Applications
Synthesis of Pharmacologically Active Intermediates
One notable application of compounds related to 2-(3-Bromophenyl)morpholine is in the synthesis of key intermediates for anticoagulant and antimicrobial compounds. For instance, Luo Lingyan et al. (2011) described the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate for the anticoagulant rivaroxaban, through two synthetic routes starting from bromobenzene, demonstrating the compound's role in the development of significant pharmaceutical agents (Luo Lingyan et al., 2011).
Novel Synthetic Methodologies
Research by D’hooghe et al. (2006) and Yar et al. (2009) highlighted the versatility of 2-(3-Bromophenyl)morpholine derivatives in the synthesis of cis-3,5-disubstituted morpholine derivatives and 2,2,6-trisubstituted morpholine derivatives, respectively. These studies reveal the utility of bromophenyl morpholine derivatives in generating structurally diverse morpholines via innovative synthetic routes, underscoring their importance in medicinal chemistry and organic synthesis (D’hooghe et al., 2006); (Yar et al., 2009).
Heterocyclic Chemistry and Drug Development
Further research demonstrates the application of 2-(3-Bromophenyl)morpholine in the development of new pharmaceuticals. For example, research on the synthesis and antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride showcases the compound's potential in exploring novel antidepressants (Tao Yuan, 2012). Additionally, Bonacorso et al. (2018) reported the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, indicating the role of morpholine derivatives in studying biomolecular binding properties and photophysics, further emphasizing their significance in drug discovery and development processes (Bonacorso et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFIQPSQXJOTKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)morpholine | |
CAS RN |
1018612-02-6 | |
Record name | 2-(3-bromophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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